molecular formula C24H21Cl2N3O B5757283 1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one

Cat. No.: B5757283
M. Wt: 438.3 g/mol
InChI Key: ZPMUQRJHSHASDR-WPWMEQJKSA-N
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Description

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl and dichlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and dichlorophenyl halides.

    Formation of the Schiff base: The final step involves the condensation of the imidazolidinone derivative with an aldehyde or ketone to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and dichlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(3,4-dichlorophenyl)imidazolidin-4-one: Lacks the Schiff base moiety.

    1-benzyl-2-phenylimidazolidin-4-one: Lacks the dichlorophenyl group.

    2-(3,4-dichlorophenyl)imidazolidin-4-one: Lacks the benzyl and Schiff base moieties.

Uniqueness

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one is unique due to the presence of both the benzyl and dichlorophenyl groups, as well as the Schiff base moiety. These structural features may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-(3,4-dichlorophenyl)-3-[(E)-1-phenylethylideneamino]imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O/c1-17(19-10-6-3-7-11-19)27-29-23(30)16-28(15-18-8-4-2-5-9-18)24(29)20-12-13-21(25)22(26)14-20/h2-14,24H,15-16H2,1H3/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMUQRJHSHASDR-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(N(CC1=O)CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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